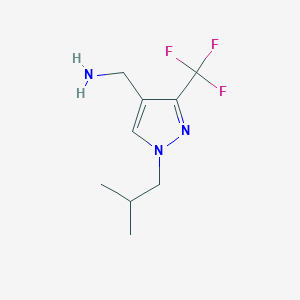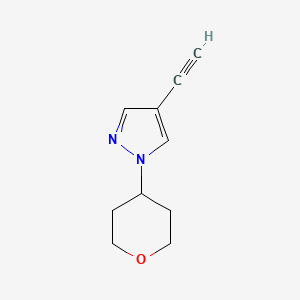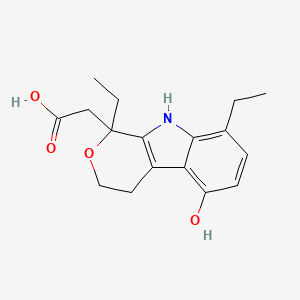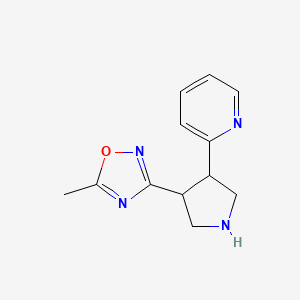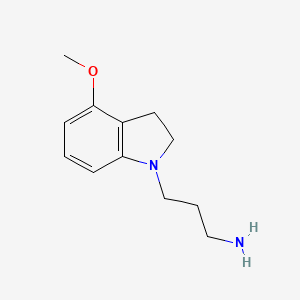
3-(4-Methoxyindolin-1-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyindolin-1-yl)propan-1-amine is a compound belonging to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyindolin-1-yl)propan-1-amine typically involves the reaction of indoline derivatives with appropriate reagents. One common method involves the reaction of 3-(4-Methoxyindolin-1-yl)propan-1-ol with amines under specific conditions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 3-(4-Methoxyindolin-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: Substitution reactions involve the replacement of functional groups with other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), acetic acid (CH₃COOH).
Reduction: Sodium borohydride (NaBH₄), ethanol (C₂H₅OH).
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
科学的研究の応用
3-(4-Methoxyindolin-1-yl)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective effects and ability to modulate biological pathways.
Medicine: Investigated for its potential therapeutic applications in treating conditions like ischemic stroke.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(4-Methoxyindolin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. It has been shown to exhibit neuroprotective effects by modulating the activity of N-methyl-D-aspartic acid (NMDA) receptors and reducing the secretion of inflammatory cytokines . This compound’s ability to interact with these molecular targets makes it a promising candidate for therapeutic applications.
類似化合物との比較
- 3-(Indolin-1-yl)propan-1-amine
- 3-(5-Methoxyindolin-1-yl)propan-1-amine
- 3-(6-Methylindolin-1-yl)propan-1-amine
Comparison: 3-(4-Methoxyindolin-1-yl)propan-1-amine is unique due to its specific methoxy substitution at the 4-position of the indoline ring. This substitution can influence its chemical reactivity and biological activity compared to other indoline derivatives . The presence of the methoxy group may enhance its neuroprotective effects and modulate its interaction with molecular targets.
特性
分子式 |
C12H18N2O |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
3-(4-methoxy-2,3-dihydroindol-1-yl)propan-1-amine |
InChI |
InChI=1S/C12H18N2O/c1-15-12-5-2-4-11-10(12)6-9-14(11)8-3-7-13/h2,4-5H,3,6-9,13H2,1H3 |
InChIキー |
HXKIYQWPBRMNPJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1CCN2CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


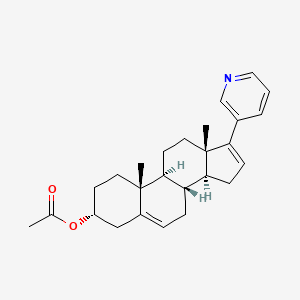
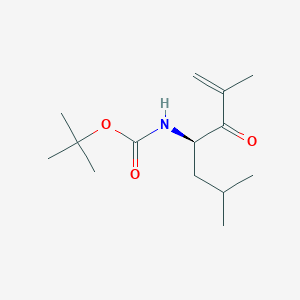
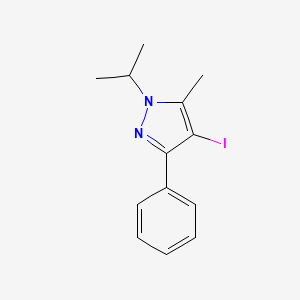
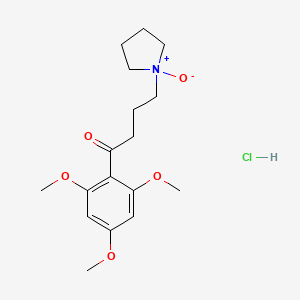
![(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B15291195.png)
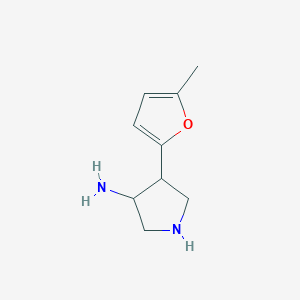
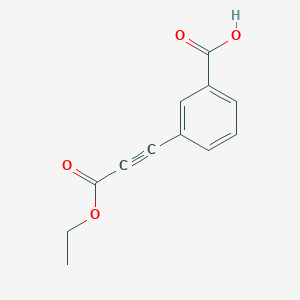
![N-[1-(pyridin-3-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B15291212.png)
